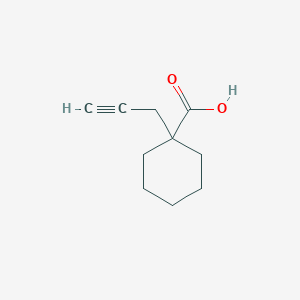

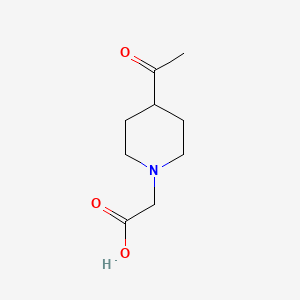

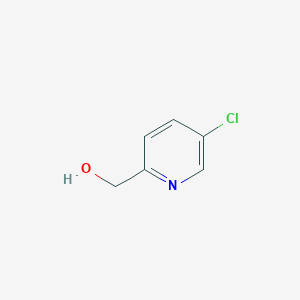

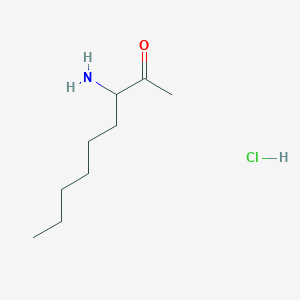

2-(4-Acetylpiperidin-1-YL)acetic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound "2-(4-Acetylpiperidin-1-yl)acetic acid" is not directly mentioned in the provided papers. However, the papers do discuss related compounds and their synthesis, which can provide insights into the chemical behavior and properties that might be relevant to the compound . For instance, derivatives of acetic acid and piperidine are frequently explored for their pharmacological potential and molecular structure characteristics .

Synthesis Analysis

The synthesis of related compounds involves various strategies. For example, acetal-protected derivatives of (2,4-dioxocyclohex-1-yl)acetic acid were prepared through allylation, protection of carbonyl groups, and oxidation of the alkene, which were then used to synthesize hexahydroindoles, important intermediates for alkaloid synthesis . Another study demonstrated the use of acetic acid to promote a one-pot Mannich type condensation to form 2,6-diarylpiperidin-4-ones, suggesting that acetic acid plays a crucial role in facilitating certain reactions involving piperidine derivatives .

Molecular Structure Analysis

The molecular structure of piperidine derivatives is often characterized by a six-membered heterocyclic ring, which typically adopts a chair conformation. The substituents on this ring are usually in an equatorial disposition, which is a stable configuration . The crystal structure of a related acetic acid ester compound was determined by X-ray diffraction analysis, revealing that the pyranoid ring also adopts a chair conformation, indicating a stable structure for these types of compounds .

Chemical Reactions Analysis

The presence of acetic acid in the synthesis of piperidine derivatives suggests that it may be involved in facilitating or promoting certain chemical reactions. For instance, in the absence of acetic acid, the Mannich type condensation does not proceed to completion, highlighting its importance in the reaction process . This implies that acetic acid could play a similar role in the synthesis or reactions involving "2-(4-Acetylpiperidin-1-yl)acetic acid".

Physical and Chemical Properties Analysis

While the physical and chemical properties of "2-(4-Acetylpiperidin-1-yl)acetic acid" are not directly discussed, the properties of similar compounds can provide some context. Piperidine derivatives are often evaluated for their pharmacological properties, such as their activity as agonists of S1P receptors, and are found to have good pharmacokinetic properties in rats . The stability of the molecular structure, as indicated by the chair conformation of the heterocyclic ring, is also a significant physical characteristic that can influence the compound's reactivity and interactions .

Aplicaciones Científicas De Investigación

Overview of Acetic Acid Derivatives in Scientific Research

Acetic acid derivatives, including compounds with modifications on the piperidine ring such as acetylation, have diverse roles in scientific research, spanning from agriculture to pharmaceuticals. While "2-(4-Acetylpiperidin-1-YL)acetic acid" itself was not directly mentioned, insights can be drawn from the roles and applications of similar compounds.

Environmental and Agricultural Impact

- Herbicide Research and Toxicology : Studies on herbicides like 2,4-Dichlorophenoxyacetic acid (2,4-D) explore their environmental fate, toxicology, and impact on non-target organisms. This research is crucial for understanding how such chemicals affect ecosystems and human health, guiding safer agricultural practices and regulatory policies (Zuanazzi et al., 2020).

Biomedical and Biotechnological Applications

Cell Death and Yeast Research : Acetic acid's role in inducing cell death in yeasts has been extensively studied, providing insights into cellular functions and potential biotechnological applications in food preservation and bioenergy production (Chaves et al., 2021).

Microbial Catabolism and Environmental Bioremediation : Research on the bacterial catabolism of indole-3-acetic acid (IAA) sheds light on microbial interactions with plant hormones and potential applications in bioremediation and agricultural productivity enhancement (Laird et al., 2020).

Industrial and Chemical Engineering

- Pervaporation Techniques : Studies on the pervaporation separation of water-acetic acid mixtures using polymeric membranes highlight the importance of acetic acid derivatives in industrial separation processes, with implications for sustainability and efficiency in chemical manufacturing (Aminabhavi & Toti, 2003).

Direcciones Futuras

Piperidine derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Therefore, “2-(4-Acetylpiperidin-1-YL)acetic acid”, as a piperidine derivative, may have potential applications in the field of drug discovery.

Propiedades

IUPAC Name |

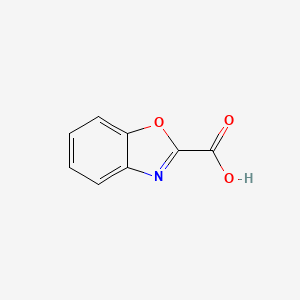

2-(4-acetylpiperidin-1-yl)acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO3/c1-7(11)8-2-4-10(5-3-8)6-9(12)13/h8H,2-6H2,1H3,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPIMHNCSGPDOGU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1CCN(CC1)CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90609864 |

Source

|

| Record name | (4-Acetylpiperidin-1-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90609864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Acetylpiperidin-1-YL)acetic acid | |

CAS RN |

885274-84-0 |

Source

|

| Record name | (4-Acetylpiperidin-1-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90609864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Azaspiro[3.3]heptane](/img/structure/B1288461.png)

![2-Bromo-4-methylbenzo[D]thiazole](/img/structure/B1288503.png)